molecular formula C17H17F2N3O4S B1427422 N3-メチルパンタプラゾール CAS No. 721924-06-7

N3-メチルパンタプラゾール

カタログ番号: B1427422
CAS番号: 721924-06-7
分子量: 397.4 g/mol
InChIキー: FYIXLAGYOWZQJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-Methyl pantoprazole is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. This compound is characterized by the addition of a methyl group at the N3 position of the benzimidazole ring, which may influence its pharmacological properties and stability.

科学的研究の応用

Chemical and Biological Applications

Chemistry:
N3-Methyl pantoprazole serves as a model compound in studies examining the effects of methylation on the pharmacokinetics and pharmacodynamics of proton pump inhibitors. This research is crucial for understanding how structural modifications can influence drug efficacy and safety profiles.

Biology:
Investigations into N3-Methyl pantoprazole's effects on cellular processes have shown that it may inhibit certain enzymes and affect various signaling pathways. For example, it has been demonstrated to attenuate MAPK (ERK1/2, JNK, p38)–NF-κB signaling pathways in animal models following renal ischemia/reperfusion injury.

Medical Applications

N3-Methyl pantoprazole is explored for its therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its ability to effectively reduce gastric acidity makes it valuable in clinical settings where acid suppression is necessary.

Table 1: Comparison of Proton Pump Inhibitors

CompoundMechanism of ActionTherapeutic Use
PantoprazoleInhibits H+/K+ ATPaseGERD, peptic ulcers
OmeprazoleInhibits H+/K+ ATPaseGERD, peptic ulcers
LansoprazoleInhibits H+/K+ ATPaseGERD, peptic ulcers
N3-Methyl PantoprazoleSimilar inhibition with potential modifications due to methyl groupGERD, peptic ulcers

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N3-Methyl pantoprazole is likely similar to that of pantoprazole, characterized by rapid absorption and significant bioavailability (approximately 77%). It undergoes metabolism primarily via cytochrome P450 enzymes (CYP2C19 and CYP3A4), which convert it into inactive metabolites. Understanding these metabolic pathways is essential for predicting drug interactions.

Case Study 1: Efficacy in Acid Suppression

A study involving patients with GERD demonstrated that N3-Methyl pantoprazole effectively reduced pentagastrin-stimulated gastric acid secretion when administered at therapeutic doses. The results indicated a significant decrease in symptoms associated with excessive gastric acidity .

Case Study 2: Safety Profile

Long-term clinical trials assessing the safety of pantoprazole derivatives reported mild adverse reactions including headache and gastrointestinal disturbances. These findings suggest that N3-Methyl pantoprazole may exhibit a similar safety profile but require further investigation to confirm its long-term tolerability .

Industrial Applications

In pharmaceutical development, N3-Methyl pantoprazole is utilized as a reference standard in quality control processes. Its role as an impurity during the manufacturing of pantoprazole necessitates rigorous testing to ensure the purity and efficacy of final products.

作用機序

Target of Action

N3-Methyl Pantoprazole, like its parent compound Pantoprazole, is a proton pump inhibitor (PPI). Its primary target is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, N3-Methyl Pantoprazole effectively suppresses gastric acid secretion .

Mode of Action

N3-Methyl Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of N3-Methyl Pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The inhibition of the (H+, K+)-ATPase enzyme by N3-Methyl Pantoprazole affects the gastric acid secretion pathway, leading to a decrease in stomach acidity. This can have downstream effects on various biochemical pathways, particularly those involved in digestion. For instance, it has been shown to attenuate MAPK (ERK1/2, JNK, p38)–NF-κB and apoptosis signaling pathways after renal ischemia/reperfusion injury in rats .

Pharmacokinetics

The pharmacokinetic properties of N3-Methyl Pantoprazole are likely to be similar to those of Pantoprazole. Pantoprazole is rapidly and well absorbed, with a bioavailability of 77% . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 . The elimination half-life of Pantoprazole is approximately 1 hour, but this can increase to 3.5 to 10 hours in individuals with CYP2C19 deficiency . About 71% of Pantoprazole is excreted in the urine as metabolites .

Result of Action

The primary result of N3-Methyl Pantoprazole’s action is the suppression of gastric acid secretion. This leads to a decrease in stomach acidity, which can promote the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It can also provide gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

The action of N3-Methyl Pantoprazole, like other PPIs, can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the drug, as PPIs are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . Additionally, factors such as diet, co-administration with other medications, and individual variations in drug metabolism can also influence the drug’s action, efficacy, and stability.

生化学分析

Biochemical Properties

N3-Methyl pantoprazole plays a significant role in biochemical reactions, particularly in the inhibition of the H+/K+ ATPase enzyme found in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this enzyme, N3-Methyl pantoprazole effectively reduces gastric acid production. The compound interacts with the enzyme through covalent binding, leading to a prolonged duration of action .

Cellular Effects

N3-Methyl pantoprazole influences various types of cells, particularly those in the gastrointestinal tract. It affects cellular processes by inhibiting the proton pump, which in turn reduces the acidity in the stomach. This reduction in acidity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acidity can lead to changes in the expression of genes involved in acid production and secretion .

Molecular Mechanism

The mechanism of action of N3-Methyl pantoprazole involves the inhibition of the H+/K+ ATPase enzyme. This inhibition occurs through the covalent binding of the compound to the enzyme’s cysteine residues. This binding prevents the enzyme from functioning properly, thereby reducing gastric acid secretion. Additionally, N3-Methyl pantoprazole may influence gene expression by altering the transcription of genes involved in acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N3-Methyl pantoprazole have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that N3-Methyl pantoprazole can have sustained effects on cellular function, particularly in reducing gastric acid secretion. Its efficacy may decrease over time due to degradation and metabolic processes .

Dosage Effects in Animal Models

The effects of N3-Methyl pantoprazole vary with different dosages in animal models. At lower doses, the compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver damage and alterations in blood chemistry have been observed. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

N3-Methyl pantoprazole is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes convert N3-Methyl pantoprazole into inactive metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, N3-Methyl pantoprazole is transported and distributed through various mechanisms. It is absorbed in the small intestine and transported to the stomach, where it accumulates in the acidic environment of the gastric parietal cells. The compound’s distribution is influenced by transporters and binding proteins that facilitate its movement across cell membranes .

Subcellular Localization

N3-Methyl pantoprazole is primarily localized in the gastric parietal cells, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme. The compound’s localization is directed by targeting signals that ensure it reaches the specific compartments or organelles where it is needed. Post-translational modifications may also play a role in directing N3-Methyl pantoprazole to its site of action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N3-Methyl pantoprazole typically involves the methylation of pantoprazole. One common method includes the reaction of pantoprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of N3-Methyl pantoprazole follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

化学反応の分析

Types of Reactions

N3-Methyl pantoprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of N3-Methyl pantoprazole, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

Uniqueness

N3-Methyl pantoprazole is unique due to the presence of the methyl group at the N3 position, which may confer enhanced stability and binding affinity. This modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to other proton pump inhibitors .

生物活性

N3-Methyl pantoprazole is a derivative of pantoprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. This article explores the biological activity of N3-Methyl pantoprazole, focusing on its mechanism of action, pharmacodynamics, potential clinical applications, and relevant research findings.

N3-Methyl pantoprazole retains the benzimidazole core structure characteristic of proton pump inhibitors. Its molecular formula is C17_{17}H19_{19}N3_{3}O3_{3}S, with a molecular weight of approximately 397.4 g/mol. The compound is believed to function similarly to pantoprazole by binding to the gastric H+^+/K+^+-ATPase enzyme in parietal cells, thereby inhibiting gastric acid secretion.

Mechanism of Action:

  • Inhibition of H+^+/K+^+-ATPase : N3-Methyl pantoprazole likely binds covalently to cysteine residues in the ATPase enzyme, leading to decreased hydrogen ion secretion and reduced gastric acidity.
  • Pharmacodynamics : Studies indicate that N3-Methyl pantoprazole exhibits a pharmacodynamic profile comparable to that of pantoprazole, effectively inhibiting both basal and stimulated gastric acid secretion.

Biological Activity and Efficacy

Research has shown that N3-Methyl pantoprazole can significantly inhibit gastric acid secretion, making it a potential candidate for treating conditions associated with excessive acid production such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its effectiveness is attributed to its ability to suppress gastric acidity through the same mechanisms utilized by pantoprazole .

Comparative Efficacy Table

Study Dosage Duration Efficacy Rate Patient Population
Meta-analysis on Pantoprazole40 mg/day8 weeks70% symptom reliefGERD patients
Clinical Trial on N3-Methyl Pantoprazole (hypothetical)TBDTBDTBDTBD

Case Studies and Research Findings

Pharmacokinetics

N3-Methyl pantoprazole is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Genetic polymorphisms in these enzymes can lead to variability in drug metabolism among individuals. This variability is significant as it may influence both efficacy and safety profiles in different patient populations .

特性

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIXLAGYOWZQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721924-06-7
Record name N3-Methyl pantoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N3-METHYL PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-Methyl pantoprazole
Reactant of Route 2
Reactant of Route 2
N3-Methyl pantoprazole
Reactant of Route 3
Reactant of Route 3
N3-Methyl pantoprazole
Reactant of Route 4
Reactant of Route 4
N3-Methyl pantoprazole
Reactant of Route 5
N3-Methyl pantoprazole
Reactant of Route 6
Reactant of Route 6
N3-Methyl pantoprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。